9Z,12Z-octadecadienoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[(1-oxooctadecyl)oxy]ethyl ester
Overview
Description
Scientific Research Applications
Autoxidation and Oxidation Products
- A study by Sehat et al. (1998) explored the autoxidation of furan fatty acid esters, particularly methyl 9,12-epoxyoctadeca-9,11-dienoate, a derivative of conjugated linoleic acid (CLA), which is related to the compound . This research identified various oxidation products and provided insights into the stability and behavior of such compounds under oxidative conditions (Sehat et al., 1998).
Free Radical Oxidation Studies
- Manini et al. (2005) investigated the reaction of a major peroxidation product of linoleic acid with the Fenton reagent. The study identified various products of free radical oxidation, offering insights into the oxidative pathways and potential physiological relevance in oxidative stress settings (Manini et al., 2005).
Cyclization in Aprotic Solvents
- Research by Medvedeva et al. (2007) on allene oxide, a structurally related compound, in aprotic solvents led to the discovery of novel cyclopentenone compounds. This study highlights the unique reactions and potential applications of such compounds in different solvent environments (Medvedeva et al., 2007).
Ethylene Adduct and Peracid Oxidation
- A study by Dufek et al. (1970) on the ethylene adduct of conjugated octadecadienoic acids, including oxidation products, sheds light on the chemical transformations and potential applications in industrial and synthetic chemistry (Dufek et al., 1970).
Synthesis and Structural Analysis
- Kuang Ping-ron (2015) developed a method for synthesizing isomers of hydroxyoctadecadienoic acid, which is relevant for understanding the synthesis and structural characterization of similar complex fatty acid derivatives (Kuang Ping-ron, 2015).
Aromatase Inhibitory Activity
- A study by Yang et al. (2009) on fatty acid derivatives from the pollen of Brassica campestris revealed aromatase inhibitory activity, indicating potential medicinal or biochemical applications of similar fatty acid compounds (Yang et al., 2009).
Taste Modulating Properties
- Mittermeier et al. (2018) discovered taste modulating octadecadien-12-ynoic acids in golden chanterelles. This research suggests potential applications in food science and flavor enhancement for similar fatty acid derivatives (Mittermeier et al., 2018).
Oxidative Metabolism in Human Leukocytes
- Research by Reinaud et al. (1989) showed that linoleic acid derivatives undergo significant transformation in human leukocytes, implying a role in physiological processes and potential medical applications (Reinaud et al., 1989).
Properties
IUPAC Name |
[3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] octadecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h17,20,26,28,52H,4-16,18-19,21-25,27,29-51H2,1-3H3/b20-17-,28-26- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWORGUZKWFZGAH-XWAXDLMJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H102O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
859.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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